DAA-1106

Description

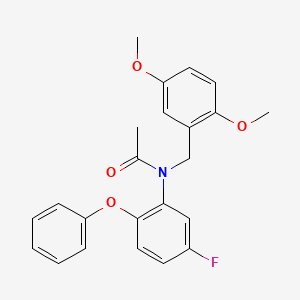

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO4/c1-16(26)25(15-17-13-20(27-2)10-12-22(17)28-3)21-14-18(24)9-11-23(21)29-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRZYADKQRHHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=C(C=CC(=C1)OC)OC)C2=C(C=CC(=C2)F)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439829 | |

| Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220551-92-8 | |

| Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220551-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DAA-1106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220551928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAA-1106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8IVT5Q3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of DAA-1106: A Technical Guide to its Interaction with the Translocator Protein (TSPO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1106 is a potent and highly selective agonist for the 18 kDa translocator protein (TSPO), an integral protein of the outer mitochondrial membrane.[1] Historically known as the peripheral benzodiazepine receptor (PBR), TSPO is a key biomarker for neuroinflammation due to its significant upregulation in activated glial cells, particularly microglia.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using detailed diagrams.

This compound and its Molecular Target: The Translocator Protein (TSPO)

This compound exerts its effects through high-affinity binding to the translocator protein (TSPO).[1] TSPO is a five-transmembrane domain protein located on the outer mitochondrial membrane and is ubiquitously expressed throughout the body, with notable upregulation in activated microglia during neuroinflammatory states.[2][3] While initially characterized by its ability to bind benzodiazepines, its endogenous functions have been a subject of evolving research.[3] Emerging evidence suggests a pivotal role for TSPO in modulating mitochondrial bioenergetics, reactive oxygen species (ROS) production, and inflammatory processes.[4][5]

Quantitative Analysis of this compound Binding Affinity

The interaction of this compound with TSPO has been extensively quantified using radioligand binding assays. These studies consistently demonstrate its sub-nanomolar affinity and high selectivity.

Table 1: In Vitro Binding Affinity of this compound for TSPO

| Radioligand Competition | Preparation | Species | IC50 (nM) | Reference |

| [³H]PK 11195 | Whole Brain Mitochondria | Rat | 0.28 | [6] |

| [³H]Ro 5-4864 | Whole Brain Mitochondria | Rat | 0.21 | [6] |

| [³H]Flunitrazepam (CBR) | Whole Brain Membranes | Rat | >10,000 | [6] |

Table 2: Dissociation Constants (Ki and Kd) of this compound

| Parameter | Radioligand | Preparation | Species | Value (nM) | Reference |

| Ki | 0.28 | [1] | |||

| Ki | Mitochondrial Fractions | Rat | 0.043 | [7] | |

| Ki | Mitochondrial Fractions | Monkey | 0.188 | [7] | |

| Kd | [³H]this compound | Mitochondrial Fractions | Rat | 0.12 ± 0.03 | [1] |

Note: CBR refers to the Central Benzodiazepine Receptor (GABAA receptor).

Downstream Signaling Pathways of TSPO Activation by this compound

The binding of this compound to TSPO initiates a cascade of intracellular events, primarily centered around mitochondrial function and inflammatory signaling. While the precise mechanisms are still under active investigation, several key pathways have been identified.

Modulation of Mitochondrial Function and Apoptosis

TSPO is a component of the mitochondrial permeability transition pore (mPTP), a protein complex that, when opened, can lead to the release of cytochrome c and initiate apoptosis.[8] Activation of TSPO by agonists like this compound is thought to influence mPTP formation and the generation of reactive oxygen species (ROS).[3][8]

References

- 1. Binding characteristics of [3H]DAA1106, a novel and selective ligand for peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Neuropharmacological profile of peripheral benzodiazepine receptor agonists, DAA1097 and DAA1106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [(11)C]DAA1106: radiosynthesis and in vivo binding to peripheral benzodiazepine receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases [frontiersin.org]

DAA-1106: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: DAA-1106, chemically known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a potent and selective agonist for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] Its high affinity and specificity have established it as a critical tool in neuroscience research, particularly as a radiolabeled ligand for Positron Emission Tomography (PET) imaging of neuroinflammation.[2] In pathological conditions of the central nervous system, such as Alzheimer's disease, traumatic brain injury, and encephalitis, the expression of TSPO is significantly upregulated in activated microglia and astrocytes.[3][4][5] Consequently, radiolabeled this compound allows for the in vivo visualization and quantification of these glial cell responses, offering a valuable biomarker for disease progression and therapeutic response. This technical guide provides a comprehensive overview of the discovery, synthesis, and proposed signaling pathways of this compound.

Quantitative Data: Binding Affinity and Pharmacokinetics

The affinity of this compound for TSPO has been characterized across various species and experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Binding Affinity of this compound for TSPO/PBR

| Species/Tissue | Radioligand | Parameter | Value | Reference |

| Rat Brain Mitochondria | [3H]DAA1106 | Kd | 0.12 ± 0.03 nM | [6] |

| Rat Brain Mitochondria | [3H]DAA1106 | Bmax | 161.03 ± 5.80 fmol/mg protein | [6] |

| Rat Brain | [11C]DAA1106 | Ki | 0.043 nM | [7][8] |

| Monkey Brain | [11C]DAA1106 | Ki | 0.188 nM | [7][8] |

| Rat Whole Brain | [3H]PK 11195 | IC50 | 0.28 nM | [9] |

| Rat Whole Brain | [3H]Ro 5-4864 | IC50 | 0.21 nM | [9] |

| Human Brain (High-Affinity Binders) | Unlabeled DAA1106 | Ki | 2.8 ± 0.3 nM | [10] |

| Human Brain (Low-Affinity Binders) | Unlabeled DAA1106 | Ki | 13.1 ± 1.3 nM | [10] |

| Human Brain (Mixed-Affinity Binders) | Unlabeled DAA1106 | Ki | 4.8 ± 0.4 nM | [10] |

Table 2: Radiosynthesis and Pharmacokinetic Parameters of Radiolabeled this compound

| Radiotracer | Precursor | Radiochemical Yield | Specific Activity | Key Observation | Reference |

| [11C]DAA1106 | DAA-1123 | 72 ± 16% | 90-156 GBq/µmol | High specific binding to PBR in mouse brain. | [7] |

| [11C]DAA1106 | DAA-1123 | Up to 25% | Up to 200 GBq/µmol | Robust synthesis for in vivo imaging in rabbits. | [11] |

| [18F]DAA1106 | Spirocyclic Iodonium Ylide | 6% | 60-100 GBq/µmol | Automated synthesis for preclinical and clinical use. | [8] |

Synthesis Pathway

The synthesis of this compound involves the preparation of a key precursor, followed by a final coupling or modification step. The radiosynthesis, particularly for the widely used [11C]DAA1106, is well-documented.

Proposed Chemical Synthesis of this compound

A plausible synthetic route for this compound, based on available information, is outlined below. The synthesis of the precursor, DAA-1123 (N-(5-fluoro-2-phenoxyphenyl)-N-(2-hydroxy-5-methoxybenzyl)-acetamide), is described as a four-step process.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Novel peripheral benzodiazepine receptor ligand [11C]DAA1106 for PET: an imaging tool for glial cells in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eubacterial signal transduction by ligands of the mammalian peripheral benzodiazepine receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategy for improved [(11)C]DAA1106 radiosynthesis and in vivo peripheral benzodiazepine receptor imaging using microPET, evaluation of [(11)C]DAA1106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peripheral Benzodiazepine Receptor/Translocator Protein Global Knock-out Mice Are Viable with No Effects on Steroid Hormone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [18F]DAA1106: Automated radiosynthesis using spirocyclic iodonium ylide and preclinical evaluation for positron emission tomography imaging of translocator protein (18 kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mitochondrial TSPO Deficiency Triggers Retrograde Signaling in MA-10 Mouse Tumor Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Chemical Properties and Structure of DAA-1106

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1106, a potent and selective agonist for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), has emerged as a significant tool in neuroscience and drug development.[1] Its high binding affinity and specificity make it an invaluable radioligand for positron emission tomography (PET) imaging, enabling in vivo visualization and quantification of TSPO expression, which is often upregulated in neuroinflammatory conditions.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, with a focus on its mechanism of action and the experimental protocols used for its characterization.

Chemical Properties and Structure

This compound is a synthetic compound belonging to the phenoxyphenylacetamide class of molecules.[2] Its chemical structure is characterized by a central acetamide group linked to a 2,5-dimethoxybenzyl moiety and a 5-fluoro-2-phenoxyphenyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | [3][4] |

| Molecular Formula | C₂₃H₂₂FNO₄ | [4] |

| Molecular Weight | 395.42 g/mol | [4][5] |

| CAS Number | 220551-92-8 | [4] |

| Appearance | Crystalline solid | [4] |

| Solubility | DMSO: ≥ 35 mg/mL | [6] |

| DMF: 30 mg/mL | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through its high-affinity binding to TSPO, a protein predominantly located on the outer mitochondrial membrane of various cells, including glial cells in the central nervous system.[7][8] As a TSPO agonist, this compound initiates a signaling cascade that plays a crucial role in neurosteroidogenesis.[4]

The binding of this compound to TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of pregnenolone, the precursor to all other steroid hormones.[4][7] Pregnenolone can then be metabolized into various neurosteroids, which can modulate the activity of neurotransmitter receptors, such as the GABA-A receptor. This indirect potentiation of GABA-A receptor signaling is believed to contribute to the anxiolytic-like effects of this compound observed in preclinical studies.[4][5]

This compound signaling pathway.

Quantitative Binding Affinity Data

The affinity of this compound for TSPO has been extensively characterized using radioligand binding assays. The following table summarizes key binding affinity values reported in the literature.

Table 2: Binding Affinity of this compound for TSPO

| Parameter | Species/Tissue | Radioligand Displaced | Value | Reference(s) |

| IC₅₀ | Rat whole brain mitochondria | [³H]Ro5-4864 | 0.21 nM | [5][9] |

| IC₅₀ | Rat whole brain mitochondria | [³H]PK 11195 | 0.28 nM | [4][9] |

| Kᵢ | Rat brain mitochondria | - | 0.043 nM | [3] |

| Kᵢ | Monkey brain mitochondria | - | 0.188 nM | [3] |

| Kᵢ (High-Affinity Binders) | Human brain tissue | [³H]PK11195 | 2.8 ± 0.3 nM | [10][11] |

| Kᵢ (Mixed-Affinity Binders) | Human brain tissue | [³H]PK11195 | 4.8 ± 0.4 nM | [10][11] |

| Kᵢ (Low-Affinity Binders) | Human brain tissue | [³H]PK11195 | 13.1 ± 1.3 nM | [10][11] |

| Kₑ | Rat brain mitochondria | [³H]DAA1106 | 0.12 ± 0.03 nM | [12] |

| Bₘₐₓ | Rat brain mitochondria | [³H]DAA1106 | 161.03 ± 5.80 fmol/mg protein | [12] |

Experimental Protocols

Competitive Radioligand Binding Assay for TSPO

This protocol outlines the general steps for determining the binding affinity (IC₅₀ and Kᵢ values) of this compound for TSPO using a competitive radioligand binding assay.

I. Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cells expressing TSPO in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

II. Binding Assay:

-

In a 96-well plate, add the membrane preparation to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Add a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195 or [³H]Ro5-4864) to all wells.

-

To determine non-specific binding, add a high concentration of an unlabeled TSPO ligand (e.g., PK11195) to a separate set of wells.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

III. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.

-

Plot the specific binding as a function of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

-

Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow for a competitive radioligand binding assay.

Mitochondrial Pregnenolone Synthesis Assay

This protocol describes a method to measure the effect of this compound on pregnenolone synthesis in isolated mitochondria or cultured cells.

-

Isolate mitochondria from tissue or use cultured steroidogenic cells.

-

Pre-incubate the mitochondria or cells with this compound at various concentrations.

-

To measure the production of pregnenolone specifically, the downstream conversion of pregnenolone can be blocked by adding inhibitors of subsequent enzymes in the steroidogenesis pathway (e.g., trilostane).[3]

-

Initiate the reaction by adding a cholesterol substrate (e.g., 22R-hydroxycholesterol, a more soluble precursor).

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction and extract the steroids using an organic solvent (e.g., methylene chloride).

-

Quantify the amount of pregnenolone produced using a suitable method, such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).[3][7]

Conclusion

This compound is a highly potent and selective TSPO agonist with well-characterized chemical and pharmacological properties. Its ability to bind with high affinity to TSPO makes it an exceptional tool for studying neuroinflammation and other pathological conditions associated with altered TSPO expression. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other TSPO ligands.

References

- 1. [(11)C]DAA1106: radiosynthesis and in vivo binding to peripheral benzodiazepine receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 5. benchchem.com [benchchem.com]

- 6. Resolving the cellular specificity of TSPO imaging in a rat model of peripherally-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Binding characteristics of [3H]DAA1106, a novel and selective ligand for peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pregnenolone synthesis from cholesterol and hydroxycholesterols by mitochondria from ovaries following the stimulation of immature rats with pregnant mare's serum gonadotropin and human choriogonadotropin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

DAA-1106: A Selective Agonist of the Translocator Protein (TSPO) - An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

DAA-1106, chemically known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a potent and selective non-benzodiazepine agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). TSPO is an 18 kDa protein primarily located on the outer mitochondrial membrane and is ubiquitously expressed, with particularly high levels in steroid-synthesizing tissues and activated glial cells in the central nervous system (CNS).[1] The upregulation of TSPO in activated microglia and astrocytes has established it as a key biomarker for neuroinflammation and brain injury.[2][3] Consequently, selective TSPO ligands like this compound are invaluable tools for both therapeutic intervention and diagnostic imaging of neuroinflammatory conditions.

This technical guide provides a comprehensive overview of this compound, focusing on its selectivity, binding affinity, experimental protocols for its use, and the key signaling pathways it modulates.

Selectivity and Binding Affinity of this compound

This compound exhibits high selectivity for TSPO over the central benzodiazepine receptor (CBR), with IC50 values for CBR binding being greater than 10,000 nM.[4] Its affinity for TSPO is in the sub-nanomolar to low nanomolar range, making it a highly potent ligand.

Quantitative Binding Affinity Data

The binding affinity of this compound to TSPO has been characterized in various species and tissues using radioligand binding assays. The data is summarized in the tables below.

Table 1: In Vitro Binding Affinity of this compound for TSPO

| Species | Tissue/Cell Type | Radioligand | Parameter | Value (nM) | Reference |

| Rat | Whole Brain Mitochondria | [3H]PK 11195 | IC50 | 0.28 | [4] |

| Rat | Whole Brain Mitochondria | [3H]Ro 5-4864 | IC50 | 0.21 | [4] |

| Rat | Brain Mitochondria | [3H]this compound | Kd | 0.12 ± 0.03 | [5] |

| Human | Brain Tissue (HABs) | Unlabeled this compound | Ki | 2.8 ± 0.3 | [2] |

| Human | Brain Tissue (LABs) | Unlabeled this compound | Ki | 13.1 ± 1.3 | [2] |

| Human | Brain Tissue (MABs*) | Unlabeled this compound | Ki | 4.8 ± 0.4 | [2] |

| Monkey | Cerebral Cortex | [3H]this compound | Ki | 0.188 | [6] |

*HABs: High-Affinity Binders; LABs: Low-Affinity Binders; MABs: Mixed-Affinity Binders, referring to genetic polymorphisms in the TSPO gene that affect ligand binding.

Table 2: In Vivo and Ex Vivo Binding Parameters of this compound

| Species | Model | Radiotracer | Parameter | Value | Reference |

| Rat | Traumatic Brain Injury | [3H]this compound | Bmax (fmol/mg protein) | 161.03 ± 5.80 | [5] |

| Monkey | Healthy | [11C]this compound | Specific Binding | ~80% of total binding | [7] |

| Human | Healthy | [11C]this compound | Effective Dose | 4.06 ± 0.58 µSv/MBq | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for TSPO using [3H]this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of membrane preparation (50-100 µg of protein)

-

50 µL of [3H]this compound (final concentration ~0.5 nM)

-

50 µL of varying concentrations of the test compound or vehicle.

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Microglia Cell Culture and Treatment

This protocol describes the culture of primary microglia and subsequent treatment with this compound to assess its effects on inflammatory responses.

Experimental Workflow: Microglia Culture and Treatment

Caption: Workflow for primary microglia culture and subsequent treatment.

Methodology:

-

Primary Microglia Isolation and Culture:

-

Isolate mixed glial cells from the cerebral cortices of neonatal (P0-P2) Sprague-Dawley rats or C57BL/6 mice.

-

Culture the mixed glial cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF) for 10-14 days.

-

Harvest the weakly adherent microglia by gently shaking the flasks.

-

Re-plate the purified microglia onto new culture plates and allow them to adhere for 24 hours before treatment.

-

-

Treatment:

-

Pre-treat the cultured microglia with various concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.

-

-

Analysis:

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using enzyme-linked immunosorbent assay (ELISA).

-

Lyse the cells to extract protein or RNA for Western blot analysis of signaling proteins or qRT-PCR analysis of gene expression, respectively.

-

In Vivo PET Imaging in a Rat Model of Neuroinflammation

This protocol outlines the use of [11C]this compound for positron emission tomography (PET) imaging to visualize TSPO upregulation in a rat model of neuroinflammation.

Experimental Workflow: In Vivo PET Imaging

Caption: Workflow for in vivo PET imaging with [11C]this compound.

Methodology:

-

Animal Model:

-

Induce neuroinflammation in adult male Wistar rats by stereotactic injection of LPS (5 µg in 2 µL of saline) into the striatum.

-

Allow 3-7 days for the inflammatory response to develop.

-

-

Radiosynthesis of [11C]this compound:

-

Synthesize [11C]this compound by the methylation of the desmethyl precursor with [11C]methyl triflate, followed by HPLC purification.[6]

-

-

PET Imaging:

-

Anesthetize the rat with isoflurane (2% in O2) and place it in the PET scanner.

-

Inject a bolus of [11C]this compound (approximately 18.5 MBq) via a cannulated tail vein.

-

Acquire a dynamic PET scan over 60 minutes.

-

Perform a CT scan for attenuation correction and anatomical co-registration.

-

-

Image Analysis:

-

Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

-

Co-register the PET images with the CT or a standard MRI atlas.

-

Define regions of interest (ROIs) over the inflamed and contralateral brain regions.

-

Generate time-activity curves (TACs) for each ROI.

-

Quantify the tracer uptake, often expressed as the Standardized Uptake Value (SUV).

-

Signaling Pathways Modulated by this compound

This compound, as a TSPO agonist, modulates several intracellular signaling pathways, primarily impacting neuroinflammation and cellular stress responses.

Modulation of the NLRP3 Inflammasome

TSPO activation has been shown to negatively regulate the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune response.

Signaling Pathway: TSPO and NLRP3 Inflammasome

Caption: this compound-mediated inhibition of the NLRP3 inflammasome.

Activation of TSPO by this compound is thought to reduce mitochondrial reactive oxygen species (ROS) production, a key trigger for NLRP3 inflammasome assembly.[8] This leads to decreased activation of caspase-1 and subsequent reduction in the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Modulation of the NF-κB Pathway

TSPO signaling can also influence the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.

Signaling Pathway: TSPO and NF-κB

Caption: this compound-mediated modulation of the NF-κB signaling pathway.

The activation of TSPO by this compound can lead to the inhibition of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. By preventing IκB degradation, this compound treatment can inhibit the translocation of the p50/p65 NF-κB dimer to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

Conclusion

This compound is a highly selective and potent agonist of the Translocator Protein (TSPO). Its well-characterized binding affinity and its ability to modulate key inflammatory signaling pathways, such as the NLRP3 inflammasome and NF-κB, make it an invaluable tool for both basic research and drug development. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to utilize this compound in their studies of neuroinflammation and other TSPO-related pathologies. Furthermore, its utility as a PET imaging agent allows for the non-invasive in vivo assessment of TSPO expression, providing a translational bridge between preclinical models and clinical applications. Future research will likely continue to unravel the full therapeutic and diagnostic potential of this important molecule.

References

- 1. A mechanism converting psychosocial stress into mononuclear cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel peripheral benzodiazepine receptor ligand [11C]DAA1106 for PET: an imaging tool for glial cells in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of [11C]FEDAA1106 as a new PET imaging probe of peripheral benzodiazepine receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiation Dosimetry and Biodistribution of the Translocator Protein Radiotracer [11C]DAA1106 Determined with PET/CT in Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel peripheral benzodiazepine receptor ligand [11C]DAA1106 for PET: An imaging tool for glial cells in the brain | Semantic Scholar [semanticscholar.org]

- 8. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of DAA-1106: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1106, a potent and selective aryloxyanilide ligand for the 18 kDa translocator protein (TSPO), has emerged as a significant tool in the study of neuroinflammation and glial cell activation. Formerly known as the peripheral benzodiazepine receptor (PBR), TSPO is a mitochondrial protein implicated in a variety of cellular processes, including steroidogenesis, apoptosis, and immune response. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, experimental protocols for its evaluation, and its role in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development in the fields of neuroscience and psychopharmacology.

Core Pharmacological Profile

This compound exhibits high affinity and selectivity for TSPO, making it a superior radioligand for positron emission tomography (PET) imaging compared to the prototypical ligand, PK11195.[1][2] Its primary mechanism of action involves binding to TSPO located on the outer mitochondrial membrane of various cells, with particularly high expression in activated microglia and astrocytes in the central nervous system (CNS).[3][4] This upregulation of TSPO in response to neuronal injury or inflammation makes this compound an effective biomarker for these pathological states.[5]

Binding Affinity and Selectivity

The binding characteristics of this compound have been extensively studied using radioligand binding assays. These studies consistently demonstrate its high affinity for TSPO across different species.

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Ki | Rat | Brain Mitochondria | 0.043 nM | [6] |

| Ki | Monkey | Brain Mitochondria | 0.188 nM | [6] |

| Kd | Rat | Brain Mitochondria | 0.12 ± 0.03 nM | [7] |

| Bmax | Rat | Brain Mitochondria | 161.03 ± 5.80 fmol/mg protein | [7] |

| IC50 | Human | Brain Tissue (High-Affinity Binders) | 2.8 ± 0.3 nM | [8] |

| IC50 | Human | Brain Tissue (Low-Affinity Binders) | 13.1 ± 1.3 nM | [8] |

| IC50 | 1.6 nM | [4] |

Table 1: Binding Affinity Data for this compound

Importantly, the binding of this compound is not significantly affected by ligands for other neurotransmitter receptors, highlighting its selectivity for TSPO.[7]

In Vivo and In Vitro Studies

In vitro studies using autoradiography have shown high [3H]this compound binding in regions with high TSPO density, such as the olfactory bulb and cerebellum.[7] In vivo studies in rodent models of neuroinflammation have demonstrated increased uptake of radiolabeled this compound in areas of neuronal damage, correlating with microglial activation.[2][5] PET imaging studies in non-human primates and humans have further validated the use of [11C]this compound as a sensitive tool for imaging neuroinflammation in conditions like Alzheimer's disease and schizophrenia.[5][9]

Key Experimental Protocols

Radioligand Binding Assay (In Vitro)

This protocol outlines the general procedure for determining the binding affinity of this compound for TSPO using a competitive radioligand binding assay.

2.1.1. Materials

-

Tissue homogenates or cell membranes expressing TSPO

-

Radiolabeled TSPO ligand (e.g., [3H]PK11195)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

2.1.2. Procedure

-

Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

-

Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound. Include tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a high concentration of a competing ligand (e.g., unlabeled PK11195) to determine non-specific binding.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

2.1.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Positron Emission Tomography (PET) Imaging (In Vivo)

This protocol provides a general workflow for in vivo PET imaging using [11C]this compound in a rodent model of neuroinflammation.

2.2.1. Materials

-

Rodent model of neuroinflammation (e.g., lipopolysaccharide-injected rat)

-

[11C]this compound

-

Anesthesia (e.g., isoflurane)

-

PET scanner

-

Animal monitoring equipment (for temperature, respiration, etc.)

2.2.2. Procedure

-

Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the imaging session. Monitor and maintain physiological parameters such as body temperature.

-

Radiotracer Injection: Administer a bolus injection of [11C]this compound intravenously.

-

PET Scan: Acquire dynamic PET data for a specified duration (e.g., 90 minutes).

-

Data Reconstruction: Reconstruct the PET data into a series of 3D images over time.

-

Image Analysis:

-

Co-register the PET images with an anatomical template (e.g., an MRI atlas).

-

Define regions of interest (ROIs) in the brain.

-

Generate time-activity curves (TACs) for each ROI.

-

Use pharmacokinetic modeling to quantify [11C]this compound binding, often expressed as the total distribution volume (VT).

-

Signaling Pathways

This compound, through its interaction with TSPO, influences several key signaling pathways, primarily related to neurosteroid synthesis and mitochondrial function.

TSPO and Neurosteroid Synthesis

TSPO plays a crucial role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone.[3][10][11] By binding to TSPO, this compound can modulate this process, thereby influencing the levels of neuroactive steroids that have significant effects on neuronal excitability and function.

TSPO and Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.[12][13] While the exact composition of the mPTP is still debated, some studies suggest that TSPO may be a component or a regulator of the pore.[12] However, other research indicates that TSPO may not be directly involved in mPTP formation.[14] this compound, as a TSPO ligand, could potentially influence mPTP function, although the precise mechanism and consequences remain an area of active investigation.

TSPO in Microglial Activation and Neuroinflammation

In the context of neuroinflammation, TSPO expression is significantly upregulated in activated microglia.[15][16] While the direct downstream signaling cascade initiated by this compound binding to TSPO in microglia is not fully elucidated, TSPO ligands have been shown to modulate microglial functions, including the production of inflammatory mediators.[6] This suggests that this compound could have immunomodulatory effects beyond its role as a biomarker.

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of TSPO function and the in vivo imaging of neuroinflammation. Its high affinity and selectivity for TSPO have positioned it as a leading radioligand for PET studies in a range of neurological and psychiatric disorders. The detailed experimental protocols and an understanding of the signaling pathways in which this compound participates are crucial for the accurate interpretation of research findings and for the future development of novel therapeutics targeting TSPO. This guide provides a foundational resource for researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Pathways of neurosteroid biosynthesis in cell lines from human brain: regulation of dehydroepiandrosterone formation by oxidative stress and beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular sources of TSPO expression in healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel peripheral benzodiazepine receptor ligand [11C]DAA1106 for PET: an imaging tool for glial cells in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of the Mitochondrial Permeability Transition Pore by the Outer Membrane Does Not Involve the Peripheral Benzodiazepine Receptor (Translocator Protein of 18 kDa (TSPO)) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological modulation of TSPO in microglia/macrophages and neurons in a chronic neurodegenerative model of prion disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pro-inflammatory activation of primary microglia and macrophages increases 18 kDa translocator protein expression in rodents but not humans - PMC [pmc.ncbi.nlm.nih.gov]

Early In-Vitro Studies of DAA-1106 Binding: A Technical Guide

This technical guide provides an in-depth overview of the early in-vitro studies of DAA-1106, a high-affinity ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the Peripheral Benzodiazepine Receptor (PBR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental evaluation of this compound.

Core Concepts of this compound In-Vitro Binding

This compound, chemically known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a potent and selective ligand for TSPO.[1][2] Early in-vitro studies were crucial in characterizing its binding properties, laying the groundwork for its use as a radiotracer in positron emission tomography (PET) imaging to study neuroinflammation and other pathological conditions where TSPO is upregulated.[3][4][5]

The primary focus of these early studies was to determine the affinity and density of this compound binding sites in various tissues, predominantly using radioligand binding assays on mitochondrial fractions isolated from rodent and primate brains.[1][2] These assays typically involve the use of radiolabeled this compound, such as [³H]this compound or [¹¹C]this compound, to quantify its interaction with TSPO.[2]

Quantitative Binding Data

The following tables summarize the key quantitative data from early in-vitro binding studies of this compound. These values highlight the high affinity of this compound for TSPO.

Table 1: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [³H]this compound

| Tissue Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Rat Brain Mitochondria | 0.12 ± 0.03 | 161.03 ± 5.80 | [2] |

Table 2: Inhibition Constant (Ki) of this compound in Competition Assays

| Tissue Source | Radioligand | Ki (nM) | Reference |

| Rat Brain Mitochondria | [¹¹C]this compound | 0.043 | [1] |

| Monkey Brain Mitochondria | [¹¹C]this compound | 0.188 | [1] |

It is important to note that variations in affinity for TSPO ligands, including this compound, have been observed in human populations, leading to the classification of individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[6] this compound exhibits a smaller difference in affinity between HABs and LABs (approximately 4-fold) compared to other TSPO ligands like PBR28.[6]

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments used in the early characterization of this compound binding.

Membrane Preparation from Brain Tissue

A crucial first step in in-vitro binding assays is the isolation of mitochondrial fractions, where TSPO is predominantly located.

Protocol:

-

Homogenization: Frozen brain tissue is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors) in a ratio of 1:20 (w/v).

-

Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris and nuclei.

-

High-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes containing mitochondria.

-

Washing: The pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.

-

Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C until use.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Radioligand Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand.

Protocol:

-

Incubation Setup: The assay is typically carried out in 96-well plates with a final volume of 250 µL per well.

-

Reaction Mixture: To each well, the following are added:

-

150 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 50-120 µg for tissue).

-

50 µL of buffer or a high concentration of a non-radiolabeled competitor (for determining non-specific binding).

-

50 µL of the radioligand ([³H]this compound) solution at various concentrations (e.g., 0.2 - 20 nM).

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer.

-

Radioactivity Measurement: The filters are dried, and the trapped radioactivity is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are then analyzed using non-linear regression to fit a saturation binding curve, from which the Kd and Bmax values are derived.

Competition Binding Assay

This assay is used to determine the affinity (Ki) of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a radioligand for binding to the target receptor.

Protocol:

-

Incubation Setup: Similar to the saturation assay, this is typically performed in 96-well plates.

-

Reaction Mixture: Each well contains:

-

150 µL of the membrane preparation.

-

50 µL of the competing non-radiolabeled compound (this compound) at various concentrations.

-

50 µL of a fixed concentration of the radioligand (e.g., [³H]this compound at a concentration close to its Kd).

-

-

Incubation: The plate is incubated under the same conditions as the saturation assay to allow for competitive binding to reach equilibrium.

-

Termination and Filtration: The process is identical to the saturation assay.

-

Radioactivity Measurement: The radioactivity on the filters is quantified.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

While this compound is primarily a binding ligand used for imaging, its target, TSPO, is implicated in several cellular processes, most notably the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.[7][8]

Below are diagrams illustrating the experimental workflows and the proposed signaling pathway involving TSPO.

Caption: Workflow for a radioligand saturation binding assay.

Caption: Workflow for a competition binding assay.

Caption: Proposed role of TSPO in mitochondrial steroidogenesis.

References

- 1. [(11)C]DAA1106: radiosynthesis and in vivo binding to peripheral benzodiazepine receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding characteristics of [3H]DAA1106, a novel and selective ligand for peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel peripheral benzodiazepine receptor ligand [11C]DAA1106 for PET: an imaging tool for glial cells in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The high affinity peripheral benzodiazepine receptor ligand DAA1106 binds specifically to microglia in a rat model of traumatic brain injury: implications for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholesterol transport in steroid biosynthesis: role of protein-protein interactions and implications in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on DAA-1106: A Technical Guide to its Role in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1106, a potent and selective second-generation ligand for the 18 kDa Translocator Protein (TSPO), has emerged as a significant tool in the study and visualization of neuroinflammation. This technical guide provides a comprehensive overview of the foundational research on this compound, with a specific focus on its interaction with TSPO in the context of neuroinflammatory processes. This document details the binding characteristics of this compound, outlines key experimental protocols for its use, and explores the downstream signaling pathways implicated in its modulatory effects. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and critical experimental workflows and signaling cascades are visualized through detailed diagrams.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and psychiatric conditions. A key cellular player in neuroinflammation is the microglia, the resident immune cells of the central nervous system (CNS). Upon activation in response to injury or disease, microglia upregulate the expression of the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1][2] This upregulation has positioned TSPO as a valuable biomarker for detecting and monitoring neuroinflammatory states in vivo.

This compound, chemically N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a high-affinity TSPO ligand that has demonstrated significant advantages over first-generation ligands like PK11195.[1][3] Its superior binding affinity and specificity for TSPO on activated microglia make it an exceptional tool for Positron Emission Tomography (PET) imaging, allowing for the visualization and quantification of neuroinflammation in living subjects.[4][5] Beyond its diagnostic utility, research into this compound and other TSPO ligands suggests a potential therapeutic role in modulating neuroinflammatory responses and promoting neuroprotection.[6][7]

This compound Binding Characteristics and Quantitative Data

This compound exhibits high affinity and selectivity for TSPO. Its binding characteristics have been quantified across various preclinical and in vitro models, consistently demonstrating superiority over older ligands. The following tables summarize key quantitative data from foundational studies.

| Ligand | IC50 (nM) | Tissue/Cell Type | Reference |

| This compound | 0.28 | Rat whole brain mitochondria | [3] |

| This compound | 0.21 | Rat whole brain mitochondria | [3] |

| DAA-1097 | 0.92 | Rat whole brain mitochondria | [3] |

| DAA-1097 | 0.64 | Rat whole brain mitochondria | [3] |

| Caption: Table 1. IC50 values for this compound and a related compound, DAA-1097, from competitive binding assays against [3H]PK 11195 and [3H]Ro 5-4864 respectively in rat brain mitochondria. |

| Ligand | Ki (nM) | Tissue/Cell Type | Reference |

| [11C]this compound | 0.43 | Rat brain | [1] |

| [11C]this compound | 0.188 | Monkey brain | [1] |

| Caption: Table 2. Ki values of [11C]this compound in rat and monkey brain, indicating high binding affinity across species. |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the foundational research of this compound.

[3H]this compound Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of ligands for TSPO in brain tissue homogenates.

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of [3H]this compound.

Materials:

-

Frozen brain tissue (e.g., rat cortex)

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

[3H]this compound (radioligand)

-

Unlabeled this compound (for determining non-specific binding)

-

96-well plates

-

Glass fiber filters (GF/C, presoaked in 0.3% polyethyleneimine)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize frozen brain tissue in 20 volumes of ice-cold lysis buffer. Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh lysis buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer containing 10% sucrose for cryoprotection and store at -80°C. On the day of the assay, thaw the membrane preparation and resuspend in the final assay buffer. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Membranes (50-120 µg protein), varying concentrations of [3H]this compound, and assay buffer to a final volume of 250 µL.

-

Non-specific Binding: Membranes, varying concentrations of [3H]this compound, and a high concentration of unlabeled this compound (e.g., 1 µM), in a final volume of 250 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a 96-well cell harvester. Wash the filters four times with ice-cold wash buffer.

-

Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using non-linear regression (e.g., one-site binding hyperbola in Prism) to determine the Kd and Bmax values.

Primary Microglia Culture and LPS-Induced Cytokine Release Assay

This protocol details the isolation of primary microglia and subsequent stimulation with lipopolysaccharide (LPS) to model a neuroinflammatory state and assess the effect of this compound on cytokine production.

Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from LPS-activated primary microglia.

Materials:

-

Neonatal mouse or rat pups (P0-P4)

-

DMEM with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin

-

Poly-D-Lysine (PDL) coated T-75 flasks

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Primary Mixed Glial Culture:

-

Euthanize neonatal pups and dissect the brains under sterile conditions, removing the meninges.

-

Mechanically dissociate the brain tissue in DMEM.

-

Plate the cell suspension in PDL-coated T-75 flasks.

-

Culture for 7-10 days, allowing a confluent layer of astrocytes to form with microglia growing on top.

-

-

Microglia Isolation:

-

Isolate microglia from the mixed glial culture by mechanical shaking (e.g., 200 rpm for 2 hours at 37°C).

-

Collect the supernatant containing the detached microglia.

-

Plate the purified microglia in multi-well plates and allow them to adhere.

-

-

LPS Stimulation and this compound Treatment:

-

Pre-treat the cultured microglia with varying concentrations of this compound for 1 hour.

-

Stimulate the microglia with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control group (no this compound) and an unstimulated control group (no LPS).

-

-

Cytokine Quantification (ELISA):

-

Collect the culture supernatant from each well.

-

Centrifuge the supernatant to remove cellular debris.

-

Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.

-

Signaling Pathways and Mechanism of Action

The binding of this compound to TSPO on the outer mitochondrial membrane is believed to initiate a cascade of intracellular events that can modulate neuroinflammation. While the complete signaling pathway is still under active investigation, evidence points towards the involvement of key signaling nodes such as Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor-kappa B (NF-κB).[8][9]

Experimental Workflow for Investigating this compound Effects

The following diagram illustrates a typical experimental workflow to assess the anti-inflammatory effects of this compound.

Concluding Remarks

This compound stands as a pivotal research tool for investigating the role of TSPO in neuroinflammation. Its high affinity and specificity have enabled significant advancements in the in vivo imaging of activated microglia. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for researchers in the field. While the precise molecular mechanisms linking this compound binding to the modulation of cytokine production are still being fully elucidated, the existing evidence strongly suggests an immunomodulatory role that warrants further investigation for its therapeutic potential in a variety of neurological disorders. Future research should focus on delineating the complete signaling cascade and translating the promising preclinical findings into clinical applications.

References

- 1. The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular sources of TSPO expression in healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacological profile of peripheral benzodiazepine receptor agonists, DAA1097 and DAA1106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Positron Emission Tomography Ligand DAA1106 Binds With High Affinity to Activated Microglia in Human Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activated Protein C Promotes Neuroprotection: Mechanisms and Translation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein kinase Cε regulation of translocator protein (18 kDa) Tspo gene expression is mediated through a MAPK pathway targeting STAT3 and c-Jun transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microglial NFκB-TNFα hyperactivation induces obsessive-compulsive behavior in mouse models of progranulin-deficient frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

DAA-1106 and Its Role in Glial Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1106 is a potent and selective high-affinity ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). In the central nervous system (CNS), TSPO is minimally expressed under physiological conditions but is significantly upregulated in activated glial cells, particularly microglia and to a lesser extent astrocytes, in response to neuroinflammation and neurodegenerative processes. This upregulation makes TSPO a valuable biomarker for imaging glial activation in vivo. This compound, with its superior binding affinity compared to prototype ligands like PK11195, has emerged as a promising tool for both preclinical research and clinical imaging using positron emission tomography (PET). This technical guide provides an in-depth overview of this compound's mechanism of action, its binding characteristics in glial cells, and the experimental methodologies used to elucidate its role.

Introduction to this compound and TSPO

This compound, chemically N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a non-benzodiazepine ligand that exhibits high affinity and selectivity for TSPO.[1] TSPO is an 18 kDa protein primarily located on the outer mitochondrial membrane of various cells, including glial cells in the CNS.[2] While its precise functions are still under investigation, TSPO is implicated in several key cellular processes, including:

-

Neurosteroid Synthesis: TSPO is a critical component of the machinery that transports cholesterol into the mitochondria, the rate-limiting step in the synthesis of neurosteroids such as allopregnanolone.[1][2] These neurosteroids are potent modulators of neuronal excitability and have anti-inflammatory and neuroprotective properties.

-

Mitochondrial Function: By virtue of its location, TSPO is thought to play a role in regulating mitochondrial respiration and apoptosis.

-

Inflammatory Response: TSPO expression is markedly increased in activated microglia and reactive astrocytes during neuroinflammatory states, suggesting its involvement in the glial response to injury and disease.[3][4]

The upregulation of TSPO in activated glia forms the basis for its use as a biomarker for neuroinflammation. Ligands such as this compound, when radiolabeled, allow for the in vivo visualization and quantification of glial activation using PET imaging.[5]

This compound Binding Characteristics in Glial Cells

Extensive research has characterized the binding properties of this compound, demonstrating its superiority over first-generation TSPO ligands. The primary cellular target of this compound in the context of neuroinflammation is activated microglia.

Quantitative Binding Data

Studies comparing the binding of [³H]this compound to the prototypical TSPO ligand --INVALID-LINK---PK11195 in postmortem human brain tissue from various neurological disorders consistently show a higher binding affinity for this compound.[5]

| Disease State | Brain Region | Ligand | K D (nM) | B max (fmol/mg protein) |

| Control | Frontal Cortex | [³H]this compound | 0.3 ± 0.1 | 180 ± 30 |

| --INVALID-LINK---PK11195 | 3.1 ± 0.8 | 210 ± 45 | ||

| Alzheimer's Disease | Frontal Cortex | [³H]this compound | 0.4 ± 0.1 | 450 ± 70 |

| --INVALID-LINK---PK11195 | 3.9 ± 1.1 | 510 ± 90 | ||

| Multiple Sclerosis (Active Plaque) | White Matter | [³H]this compound | 0.2 ± 0.05 | 980 ± 150 |

| --INVALID-LINK---PK11195 | 2.5 ± 0.6 | 1100 ± 200 | ||

| Cerebral Infarct (Core) | Cortex | [³H]this compound | 0.3 ± 0.1 | 1250 ± 210 |

| --INVALID-LINK---PK11195 | 3.2 ± 0.9 | 1400 ± 250 |

Table 1: Comparative binding affinities (KD) and receptor densities (Bmax) of [³H]this compound and --INVALID-LINK---PK11195 in human brain tissue. Data are presented as mean ± SEM. (Data summarized from[5])

Cellular Localization of this compound Binding

Autoradiography and immunohistochemistry studies have demonstrated that the increased binding of this compound in diseased brain tissue predominantly colocalizes with markers of activated microglia, such as CD68.[5] While reactive astrocytes, identified by glial fibrillary acidic protein (GFAP) expression, also show some TSPO upregulation, the correlation between this compound binding and microglial activation is significantly stronger.[5]

Role of this compound in Glial Cell Function

While this compound is primarily recognized as an imaging agent, its binding to TSPO has the potential to modulate glial cell function. The downstream effects are largely inferred from the known roles of TSPO in cellular processes.

Signaling Pathways

The binding of this compound to TSPO is hypothesized to initiate a cascade of intracellular events, primarily centered around the mitochondria.

This compound binding to TSPO and downstream neurosteroid synthesis pathway.

One of the most well-characterized roles of TSPO is its involvement in the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in neurosteroidogenesis.[1] By binding to TSPO, this compound may allosterically modulate this process, thereby influencing the production of neurosteroids like allopregnanolone. These neurosteroids can then act in an autocrine or paracrine manner to modulate glial and neuronal function, often exerting anti-inflammatory and neuroprotective effects.

Potential Effects on Glial Activation

While direct studies on the functional effects of this compound are limited, the modulation of TSPO by other ligands has been shown to influence key aspects of glial activation:

-

Cytokine Release: TSPO ligands have been reported to modulate the production and release of pro- and anti-inflammatory cytokines from microglia. The stimulation of neurosteroid synthesis by TSPO activation can lead to a dampening of the pro-inflammatory response.

-

Astrocyte Phenotype: The activation state of astrocytes can be broadly categorized into a pro-inflammatory (A1) or a neuroprotective (A2) phenotype. The inflammatory milieu, which can be influenced by microglial activity and neurosteroid levels, plays a crucial role in determining astrocyte polarization.

-

Phagocytosis: Microglial phagocytosis is a critical process for clearing cellular debris and pathological protein aggregates. The energetic state of microglia, which is closely tied to mitochondrial function, is essential for efficient phagocytosis.

Experimental Protocols

The characterization of this compound's role in glial cell activation relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (K D ) and density (B max ) of [³H]this compound in brain tissue homogenates.

Workflow for in vitro [³H]this compound radioligand binding assay.

Methodology:

-

Tissue Preparation: Brain tissue is homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the mitochondrial fraction, which is then resuspended. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Binding Reaction: Aliquots of the membrane preparation are incubated with increasing concentrations of [³H]this compound in a final volume of buffer. For determination of non-specific binding, a parallel set of tubes is incubated in the presence of a high concentration of a non-radiolabeled TSPO ligand (e.g., 10 µM unlabeled this compound or PK11195).

-

Incubation: The reaction is allowed to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The K D and B max values are determined by Scatchard analysis of the saturation binding data.

Quantitative Autoradiography

This technique allows for the visualization and quantification of [³H]this compound binding sites in slidemounted brain sections.

Methodology:

-

Section Preparation: Frozen brain tissue is sectioned on a cryostat (e.g., 20 µm thickness) and thaw-mounted onto microscope slides.

-

Pre-incubation: Slides are pre-incubated in buffer to rehydrate the tissue and remove endogenous ligands.

-

Incubation: Slides are incubated with a specific concentration of [³H]this compound in a humidified chamber. Non-specific binding is determined on adjacent sections by co-incubation with an excess of an unlabeled competitor.

-

Washing: Slides are washed in ice-cold buffer to remove unbound radioligand, followed by a brief dip in distilled water to remove buffer salts.

-

Drying and Exposure: Slides are dried under a stream of cool air and then apposed to a tritium-sensitive phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.

-

Image Analysis: The resulting autoradiograms are analyzed using a densitometry system. The optical density of brain regions is converted to fmol/mg tissue equivalent using the standard curve generated from the radioactive standards.

Immunohistochemistry for Cellular Colocalization

This method is used to identify the cell types that express TSPO and bind this compound.

Methodology:

-

Tissue Preparation: Brain tissue is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.

-

Antigen Retrieval: If necessary, antigen retrieval is performed to unmask epitopes.

-

Blocking: Sections are incubated in a blocking solution (e.g., normal serum with a detergent like Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight with primary antibodies against TSPO and cell-specific markers (e.g., anti-CD68 for microglia, anti-GFAP for astrocytes).

-

Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies that recognize the species of the primary antibodies.

-

Imaging: Sections are mounted with a coverslip and imaged using a fluorescence or confocal microscope. Colocalization of the TSPO signal with cell-specific markers is then analyzed.

Conclusion

This compound is a valuable tool for the study of glial activation in the CNS. Its high affinity and selectivity for TSPO, which is upregulated in activated microglia, make it an excellent ligand for in vivo imaging of neuroinflammation with PET. While its primary application is as an imaging agent, its interaction with TSPO suggests a potential role in modulating glial function, particularly through the neurosteroid synthesis pathway. Further research is needed to fully elucidate the direct functional consequences of this compound binding on cytokine release, astrocyte polarization, and microglial phagocytosis. The experimental protocols outlined in this guide provide a framework for continued investigation into the multifaceted role of this compound in the context of glial cell biology and neuroinflammatory diseases.

References

- 1. Allopregnanolone as regenerative therapeutic for Alzheimer’s disease: Translational development and clinical promise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroregenerative Mechanisms of Allopregnanolone in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of astrocyte reactivity improves functional deficits in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autoradiographic 3H-Gaboxadol Receptor Binding Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Positron Emission Tomography Ligand DAA1106 Binds With High Affinity to Activated Microglia in Human Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Second-Generation TSPO Ligands

For Researchers, Scientists, and Drug Development Professionals